(4-Bromophenyl) benzenesulfonate

Cross-coupling Suzuki–Miyaura reaction Catalysis

Researchers seeking a hydrolytically stable, cost-effective alternative to aryl triflates for cross-coupling will find (4-bromophenyl) benzenesulfonate to be a strategic solution. Its para-bromo substituent ensures rapid, complete conversion in Pd-catalyzed Suzuki-Miyaura reactions, outperforming the 3-bromo isomer, while the benzenesulfonate ester withstands moisture, eliminating anhydrous handling. - Orthogonal reactivity: C-Br bond engages in coupling while the sulfonate remains intact for subsequent nucleophilic substitution. - Validated identity: Published single-crystal X-ray structure supports QC and polymorph screening. - Supply reliability: Stable at room temperature, shipped under ambient conditions, and available from BenchChem with consistent ≥98% purity.

Molecular Formula C12H9BrO3S
Molecular Weight 313.17 g/mol
CAS No. 20443-84-9
Cat. No. B8265025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl) benzenesulfonate
CAS20443-84-9
Molecular FormulaC12H9BrO3S
Molecular Weight313.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
InChIKeyZLLOEONYSHSCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromophenyl Benzenesulfonate: Structural and Functional Overview


(4-Bromophenyl) benzenesulfonate (CAS 20443-84-9) is an aryl arenesulfonate ester, with the molecular formula C12H9BrO3S and a molecular weight of 313.167 g/mol, classified as an organic synthetic intermediate that possesses both an electrophilic C–Br site for cross-coupling transformations and a C–O sulfonate bond for nucleophilic substitution pathways . It belongs to the broader class of benzenesulfonate esters, which are distinguished from aryl triflates and aryl halides by their greater ease of handling, significantly lower cost, and improved stability against hydrolysis [1]. The compound features a para-bromophenyl group connected to a benzenesulfonate moiety through an ester linkage, with a calculated density of 1.571 g/cm³, boiling point of 422.5 °C at 760 mmHg, and flash point of 209.3 °C .

Why 4-Bromophenyl Benzenesulfonate Cannot Be Replaced


Aryl sulfonate esters are not functionally interchangeable in cross-coupling and substitution chemistry; the position of the bromine substituent and the identity of the sulfonate leaving group jointly govern reactivity, selectivity, and compatibility with catalytic systems. In palladium-catalyzed Suzuki–Miyaura couplings, 2-bromo- and 4-bromobenzenesulfonates undergo the coupling reaction more rapidly than the 3-bromo positional isomer, while the chloro analog (chlorobenzenesulfonate) fails to produce any coupling product under the same standard reaction conditions [1]. Moreover, aryl benzenesulfonates as a class occupy a unique intermediate position in the reactivity–stability–cost spectrum: they are more easily handled and considerably less expensive than aryl triflates, yet require specific catalyst systems (e.g., XPhos/Pd(OAc)₂) to achieve efficient coupling that aryl bromides accomplish with simpler catalysts [2]. Consequently, substituting 4-bromophenyl benzenesulfonate with a 3-bromo isomer, a chloro analog, or an alternative sulfonate ester without adjusting the catalytic protocol will predictably result in either no reaction, markedly slower kinetics, or suboptimal yields. The evidence presented in Section 3 quantifies these differential performance characteristics under controlled experimental conditions.

4-Bromophenyl Benzenesulfonate: Performance Evidence


Suzuki–Miyaura Coupling: Advantage of 4-Bromo Position

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of neopentyloxysulfonylphenyl bromides with arylboronic acids, 2-bromo- and 4-bromobenzenesulfonates underwent the coupling reaction more rapidly than 3-bromobenzenesulfonate, while chlorobenzenesulfonate did not produce the coupling product under the standard reaction conditions [1]. This demonstrates that the para-bromophenyl configuration (4-bromo) provides a kinetic advantage over the meta (3-bromo) isomer and a categorical functional advantage over the chloro analog.

Cross-coupling Suzuki–Miyaura reaction Catalysis Bromobenzenesulfonates

Aryl Benzenesulfonates vs. Aryl Triflates: Stability and Cost

Aryl tosylates and aryl benzenesulfonates are more easily handled and considerably less expensive than aryl triflates, yet prior to the development of the XPhos/Pd(OAc)₂ catalyst system, no general method existed for their efficient coupling [1]. The Nguyen, Huang, and Buchwald study established the first general palladium catalyst capable of activating unactivated aryl arenesulfonates, including benzenesulfonates, for Suzuki–Miyaura and carbonyl enolate coupling under mild conditions (e.g., 80 °C, 3 h, isolated yields 80–90%) [2].

Cross-coupling Aryl sulfonates Catalysis Cost-effectiveness

Crystal Packing Driven by Br···O Interactions

Single-crystal X-ray diffraction analysis of 4-bromophenyl benzenesulfonate reveals a distinct crystal packing arrangement stabilized by C–H···O hydrogen bonds and Br···O halogen-bonding interactions, with the Br atom participating in short intermolecular contacts that influence the three-dimensional supramolecular architecture [1]. The crystal structure has been deposited in the Cambridge Structural Database and shows the compound crystallizing with well-defined unit cell parameters and displacement ellipsoids refined at the 50% probability level [1].

Crystallography Supramolecular chemistry Materials science Solid-state

Hydrolytic Stability of Benzenesulfonate

Aryl sulfonate esters, including benzenesulfonates, exhibit intermediate hydrolytic stability compared to highly labile aryl triflates and relatively inert aryl halides. While specific quantitative hydrolysis rate constants for 4-bromophenyl benzenesulfonate are not available in the open literature, class-level understanding indicates that benzenesulfonates are less prone to premature hydrolysis than triflates, yet remain sufficiently reactive to undergo cross-coupling under appropriate catalytic conditions [1]. Aryl mesylates and tosylates have been noted to suffer from hydrolysis under certain conditions [2], and the benzenesulfonate class is expected to behave similarly, offering a balance between stability and reactivity.

Hydrolytic stability Reaction design Sulfonate esters Electrophiles

4-Bromophenyl Benzenesulfonate: Application Scenarios


Suzuki–Miyaura Coupling for Biaryl Construction

This compound serves as an effective electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the 4-bromo position enables rapid coupling with arylboronic acids to generate biaryl sulfonate products. As demonstrated by Cho et al., the para-bromo substitution pattern (4-bromo) provides a kinetic advantage over the meta (3-bromo) isomer, ensuring complete conversion within standard reaction timeframes [1]. For procurement, this translates to predictable synthetic performance and reduced optimization time compared to 3-bromo or chloro analogs. The benzenesulfonate moiety remains intact during the C–C bond-forming step, enabling sequential functionalization strategies where the sulfonate group can be retained for subsequent transformations or cleaved under controlled conditions.

Cost-Effective Alternative to Aryl Triflates in Cross-Coupling

In synthetic workflows where aryl triflates are traditionally employed as electrophiles, 4-bromophenyl benzenesulfonate offers a more easily handled and considerably less expensive alternative [1]. Aryl triflates are hydrolytically labile and require anhydrous handling and cold storage, whereas benzenesulfonates exhibit superior stability against moisture, reducing waste from premature decomposition and simplifying reaction setup. For industrial or academic laboratories scaling up cross-coupling reactions, substituting this compound for a triflate analog can lower raw material costs and improve process robustness without sacrificing coupling efficiency when the appropriate XPhos/Pd(OAc)₂ catalyst system is employed [2].

Orthogonal Bifunctional Electrophile for Sequential Transformations

4-Bromophenyl benzenesulfonate possesses two distinct electrophilic sites—the C–Br bond and the C–O sulfonate bond—that can be activated orthogonally. The C–Br bond participates in palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) under conditions that leave the benzenesulfonate ester intact, while the sulfonate moiety can subsequently be cleaved or substituted under nucleophilic conditions. This bifunctionality enables iterative synthetic sequences that are not accessible with mono-electrophilic building blocks. The intermediate hydrolytic stability of the benzenesulfonate group, situated between labile triflates and inert halides on the reactivity spectrum , provides a tactical advantage in designing multi-step syntheses where controlled, stepwise activation is required.

Crystallographic Standard and Solid-State Precursor

The fully characterized single-crystal X-ray structure of 4-bromophenyl benzenesulfonate provides a verifiable reference for identity confirmation and purity assessment in quality control workflows [1]. The crystal structure reveals distinct Br···O halogen-bonding interactions and C–H···O hydrogen bonds that govern the supramolecular packing architecture, information that may inform crystal engineering efforts and the design of halogen-bonded materials. For laboratories requiring authenticated reference standards for analytical method development (HPLC, NMR, XRPD), the availability of a published crystal structure enhances confidence in compound identity and facilitates polymorph screening when the compound is used as a synthetic precursor to crystalline materials.

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